molecular formula C8H8BrFN2O B13694383 2-Amino-2-(4-bromo-2-fluorophenyl)acetamide

2-Amino-2-(4-bromo-2-fluorophenyl)acetamide

Cat. No.: B13694383
M. Wt: 247.06 g/mol
InChI Key: MONVQNPPZOFBKV-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromo-2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H8BrFN2O It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromo-2-fluorophenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromo-2-fluorophenyl)acetamide typically involves the reaction of 4-bromo-2-fluoroaniline with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Step 1: 4-bromo-2-fluoroaniline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) to form an intermediate.

    Step 2: The intermediate is then treated with ammonia to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

Major Products Formed

    Oxidation: Formation of nitro or imino derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

2-Amino-2-(4-bromo-2-fluorophenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-chloro-2-fluorophenyl)acetamide
  • 2-Amino-2-(4-bromo-2-chlorophenyl)acetamide
  • 2-Amino-2-(4-bromo-2-methylphenyl)acetamide

Uniqueness

2-Amino-2-(4-bromo-2-fluorophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. The combination of these substituents can enhance the compound’s stability and specificity in various applications.

Properties

Molecular Formula

C8H8BrFN2O

Molecular Weight

247.06 g/mol

IUPAC Name

2-amino-2-(4-bromo-2-fluorophenyl)acetamide

InChI

InChI=1S/C8H8BrFN2O/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)

InChI Key

MONVQNPPZOFBKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(C(=O)N)N

Origin of Product

United States

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